molecular formula C11H7F3N2O3 B6385960 (2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine, 95% CAS No. 1261902-60-6

(2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine, 95%

Cat. No. B6385960
CAS RN: 1261902-60-6
M. Wt: 272.18 g/mol
InChI Key: ZIKXOPAHIUDDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine, 95% (2,4-DHP-TFM) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyrimidine family, which are heterocyclic compounds that contain two nitrogen atoms in a six-membered ring. 2,4-DHP-TFM is a derivative of the parent compound 2,4-dihydroxypyrimidine (2,4-DHP) with the addition of a trifluoromethoxy group in the para position of the phenyl ring. It is a white crystalline solid with a melting point of 124°C.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of tetrahydrofolate, a cofactor required for the synthesis of purines and pyrimidines. It has also been used as a fluorescent probe to study the structure and dynamics of proteins. In addition, it has been used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin.

Mechanism of Action

(2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine, 95% acts as an inhibitor of DHFR by competitively binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thus blocking the biosynthesis of purines and pyrimidines. It has also been shown to act as a fluorescent probe by binding to specific amino acid residues in proteins, thereby allowing for the study of protein structure and dynamics.
Biochemical and Physiological Effects
Inhibition of DHFR by (2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the proliferation of cancer cells. It has also been shown to reduce inflammation and to act as an antioxidant.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine, 95% in laboratory experiments is its low cost and availability. It is relatively easy to synthesize and can be purchased from a variety of suppliers. In addition, it is stable at room temperature and can be stored for extended periods of time. However, one of the main limitations of using (2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine, 95% is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Given the wide range of applications of (2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine, 95%, there are several potential future directions for research. These include further investigation into its effects on DHFR, its potential as an inhibitor of other enzymes, its ability to act as a fluorescent probe, and its potential as an anticancer agent. In addition, further research into its biochemical and physiological effects, as well as its solubility and stability, could lead to new applications for this compound.

Synthesis Methods

(2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine, 95% can be synthesized from 2,4-DHP by a simple two-step process. First, 2,4-DHP is reacted with 4-bromo-3,5-dimethoxyphenol in the presence of a base, such as potassium carbonate, to form the intermediate, 4-bromo-3,5-dimethoxy-2,4-dihydroxypyrimidine. This intermediate is then reacted with trifluoromethanesulfonic acid in the presence of a catalyst, such as pyridine, to form (2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine, 95%.

properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)19-7-3-1-6(2-4-7)8-5-15-10(18)16-9(8)17/h1-5H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKXOPAHIUDDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)NC2=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine

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